1H-1,2,3-Benzotriazole-5-carbonitrile
Overview
Description
1H-1,2,3-Benzotriazole-5-carbonitrile is a chemical compound that belongs to the family of benzotriazoles, which are known for their applications as lubricants, polymer stabilizers, corrosion inhibitors, and components in anti-icing fluids . This compound is characterized by the presence of a benzotriazole moiety and a carbonitrile group, which contribute to its chemical reactivity and potential applications in various fields, including medicinal chemistry and environmental science.
Synthesis Analysis
The synthesis of derivatives related to 1H-1,2,3-Benzotriazole-5-carbonitrile has been explored in several studies. For instance, novel derivatives have been synthesized through a coupling reaction between 5-aminopyrazol-4-carbonitrile and aryl diazonium chlorides, resulting in moderate yields and confirmed by spectroscopic analyses . Another study reported the synthesis of 3-(1H-benzotriazole-1-methylene)-1,2,4-triazolo(3,4-b)-1,3,4-thiadiazoles by condensation reactions, yielding novel compounds with confirmed structures . Additionally, a four-component condensation reaction has been utilized to create a new series of 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles, showcasing an efficient approach to synthesizing such derivatives .
Molecular Structure Analysis
The molecular structure of 1H-1,2,3-Benzotriazole-5-carbonitrile derivatives has been elucidated using various spectroscopic techniques. X-ray crystallography has confirmed the structure of certain derivatives, revealing details such as intramolecular hydrogen bonds and crystal packing governed by intermolecular hydrogen bonds . The electronic structures of 1H-benzotriazole and its derivatives have been investigated using photoelectron spectroscopy and quantum chemical methods, providing insights into the conformational properties and electronic structures of these compounds .
Chemical Reactions Analysis
The reactivity of 1H-1,2,3-Benzotriazole-5-carbonitrile has been characterized in the context of its phototransformation mechanisms. It has been found to undergo direct photolysis and indirect photolysis induced by OH radicals, leading to different transformation products and isotope fractionation patterns . This reactivity is significant for understanding the environmental fate of benzotriazole derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-1,2,3-Benzotriazole-5-carbonitrile derivatives are influenced by their molecular structure. For example, the crystal and molecular structure analysis of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonitrile, a related compound, revealed a wide transmission window and a UV cut-off wavelength, indicating its potential optical properties . The antimicrobial and antioxidant activities of certain derivatives have also been evaluated, with some compounds displaying high activity against various bacterial strains and free radicals .
Scientific Research Applications
Environmental Impact and Removal
1H-benzotriazole and its derivatives, including 1H-1,2,3-Benzotriazole-5-carbonitrile, are used as corrosion inhibitors in various industrial applications. However, they have been identified as pollutants in the water cycle. Their elimination in wastewater treatment plants is varied and often inefficient, leading to their presence in surface waters and potentially affecting drinking water production. Activated carbon filtration and ozonation have been proposed as methods for their removal (Reemtsma et al., 2010).
Phototransformation Mechanisms
Research has explored the phototransformation mechanisms of 1H-benzotriazole, using compound-specific isotope analysis (CSIA). This study revealed that direct photolysis and indirect photolysis by OH radicals involve different pathways, leading to the formation of hydroxylated forms of benzotriazole and indicating a potential environmental degradation route (Wu et al., 2021).
Biotransformation in Wastewater Treatment
The aerobic biological degradation mechanisms of benzotriazoles, including 1H-benzotriazole, have been investigated in activated sludge. This research identified major transformation products and provided insights into possible reaction pathways, highlighting the role of cometabolic processes in micropollutant degradation during biological wastewater treatment (Huntscha et al., 2014).
Chemical Synthesis and Analysis
1H-benzotriazole has been used in the synthesis of various chemical compounds. For example, the microwave spectra of its derivatives have been studied, providing insights into their molecular structure and properties. This research is crucial for understanding the fundamental aspects of these compounds (Sakaizumi et al., 1987).
Environmental Sensing and Monitoring
The development of new methods for sensing benzotriazoles in water samples is an active area of research. Screen-printed electrodes have been employed for the voltammetric sensing of these compounds, which is essential for environmental monitoring due to their potential ecotoxicological effects (Muschietti et al., 2020).
Industrial Applications
Benzotriazole derivatives are used as corrosion inhibitors in industrial settings. Research has investigated their effectiveness in protecting materials like steel in various acidic environments, providing insights into their practical applications in industry (Onyeachu & Solomon, 2020).
Advanced Material Development
The use of benzotriazole derivatives in the development of novel materials for adsorption and removal from aqueous solutions is another key application. This research is significant for environmental remediation and pollution control (Jiang et al., 2013).
Safety And Hazards
properties
IUPAC Name |
2H-benzotriazole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBMOZBCDOBXAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30548081 | |
Record name | 2H-Benzotriazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30548081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-1,2,3-Benzotriazole-5-carbonitrile | |
CAS RN |
24611-70-9 | |
Record name | 2H-Benzotriazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30548081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-1,2,3-benzotriazole-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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